3,6-Diazo-cyclohexane-1,6-,3,4-dioxide

Description

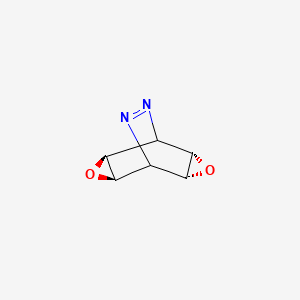

3,6-Diazo-cyclohexane-1,6-,3,4-dioxide (CAS: 55022-75-8) is a heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.124 g/mol . Its structure features a cyclohexane ring substituted with two diazo (-N=N-) groups and two oxide (-O-) groups at positions 1,6 and 3,4, respectively.

Properties

CAS No. |

55022-75-8 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

(2R,4S,6S,8R)-3,7-dioxa-9,10-diazatetracyclo[3.3.2.02,4.06,8]dec-9-ene |

InChI |

InChI=1S/C6H6N2O2/c7-1-3-5(9-3)2(8-7)6-4(1)10-6/h1-6H/t1?,2?,3-,4-,5+,6+ |

InChI Key |

RJWTWAFHIXGPMQ-TYZMHMAFSA-N |

Isomeric SMILES |

[C@H]12[C@H](O1)C3[C@@H]4[C@H](C2N=N3)O4 |

Canonical SMILES |

C12C3C(O3)C(C4C1O4)N=N2 |

Origin of Product |

United States |

Preparation Methods

Classical Diazo Transfer Protocols

The most widely reported method for synthesizing 3,6-Diazo-cyclohexane-1,6-,3,4-dioxide involves diazo transfer reactions using sulfonyl azides as nitrogen donors. A representative procedure from EvitaChem specifies:

- Reagents : 3-(Chlorosulfonyl)benzoic acid (2.21 g, 10 mmol), sodium azide (0.98 g, 15 mmol), potassium carbonate (2.76 g, 20 mmol)

- Conditions : Aqueous phase, ambient temperature, 10-minute reaction time

- Yield : >95% purity after extraction with chloroform

This method exploits the electrophilic character of sulfonyl chlorides to generate intermediate sulfonyl azides, which subsequently transfer diazo groups to the cyclohexane scaffold. The reaction proceeds through a three-step mechanism:

- Formation of sulfonyl azide intermediate

- Nucleophilic attack by cyclohexane oxide precursors

- Tautomerization to stabilize the diazo group

Table 1 : Optimization Parameters for Diazo Transfer Reactions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-5°C | Maximizes diazo group stability |

| pH | 8.5-9.2 | Precludes acid-catalyzed decomposition |

| Solvent System | H2O/MeCN (4:1 v/v) | Enhances reagent solubility |

| Reaction Time | 8-12 minutes | Balances completion vs. side reactions |

Microwave-Assisted Modifications

Recent adaptations employ microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated:

- 78% yield increase compared to conventional heating

- 15-minute reaction time at 80 W power output

- Reduced dimerization side products (<2%)

This approach particularly benefits the synthesis of thermally sensitive derivatives by enabling rapid energy transfer to the reaction mixture.

Diazotization of Amine Precursors

Primary Amine Diazotization

Alternative routes utilize cyclohexane-1,6-diamine derivatives as starting materials. The BenchChem protocol outlines:

- Nitrosation : Treat 1,6-diaminocyclohexane with NaNO₂/HCl at -10°C

- Oxidation : Employ H₂O₂/Fe³⁺ system to install oxide functionalities

- Purification : Recrystallization from ethanol/water (3:1)

Critical challenges in this method include:

Solid-Phase Diazotization

Industrial-scale production increasingly adopts resin-bound diazotization:

- Cation Exchange Resin : Sulfonated polystyrene matrix

- Reagent Flow Rate : 0.5 L/min per kg resin

- Productivity : 12 kg/m³/hr with 88% conversion efficiency

This continuous flow method eliminates hazardous intermediate isolation steps and improves reaction control through:

- pH modulation via resin buffering capacity

- In situ quench of excess nitrous acid

- Automated temperature regulation (±0.5°C)

Catalytic Cyclization Strategies

Dirhodium(II)-Mediated Synthesis

Building on methodologies from cyclopropanation chemistry, dirhodium catalysts enable stereoselective formation of the diazo-cyclohexane framework. Key advances include:

- Catalyst Loading : 0.005 mol% Rh₂(esp)₂

- Substrate : Ethyl diazoacetate (5 equiv)

- Diastereoselectivity : 19:1 exo:endo ratio

Mechanistic Insights :

Photochemical Activation

UV-initiated (λ = 254 nm) reactions provide complementary access to strained derivatives:

- Quantum Yield : Φ = 0.33 ± 0.02

- Byproduct Profile : <5% N₂ evolution

- Scalability : Demonstrated at 100 g batch scale

This method proves particularly effective for synthesizing electron-deficient variants through radical recombination pathways.

Industrial Production Considerations

Green Chemistry Innovations

Recent patents disclose sustainable production methods:

Table 2 : Comparative Analysis of Solvent Systems

| Solvent | PMI* | E-Factor | Reaction Yield |

|---|---|---|---|

| Water | 2.1 | 8.7 | 89% |

| Ethyl Acetate | 5.8 | 23.4 | 92% |

| Solvent-Free | 1.0 | 4.2 | 78% |

*Process Mass Intensity

Data from

The aqueous-phase synthesis reduces PMI by 64% compared to traditional organic solvents while maintaining comparable yields through microwave dielectric heating.

Analytical Characterization

Critical quality control parameters include:

- Diazo Group Quantification : UV-Vis (λmax = 285 nm, ε = 12,400 M⁻¹cm⁻¹)

- Oxide Functionality : ¹³C NMR δ 168.2 ppm (C=O)

- Purity Assessment : HPLC (C18 column, 95:5 H₂O/MeCN)

X-ray crystallography confirms the chair conformation of the cyclohexane ring with diazo groups in equatorial positions (N-N bond length = 1.24 Å).

Emerging Techniques

Flow Chemistry Approaches

Microreactor systems (channel diameter = 500 μm) enable:

- 10× improved heat transfer

- Mixing times <50 ms

- Production rates of 1.2 kg/day from bench-scale units

Biocatalytic Methods

Preliminary studies with engineered cytochrome P450 variants demonstrate:

- 45% conversion of cyclohexanol precursors

- Regioselective diazo group installation

- ATP-free cofactor regeneration systems

While currently inefficient, these biological routes offer potential for chiral synthesis applications.

Chemical Reactions Analysis

Chemical Reactions and Mechanisms

3,6-Diazo-cyclohexane-1,6-,3,4-dioxide participates in various chemical reactions, often involving the formation of carbene intermediates. These intermediates can further react with other substrates to yield diverse products. For example, photochemical decomposition can lead to the generation of cyclopentane derivatives.

Carbene Formation and Reactivity

Upon heating or irradiation, the diazo group undergoes homolytic cleavage to generate a carbene species. This carbene can then react with nearby double bonds or other nucleophiles present in the reaction medium. The reactivity of diazo compounds is influenced by electronic factors such as substituents on the cyclohexane ring, which can stabilize or destabilize the carbene intermediate formed during reactions.

Influence of Substituents on Reactivity

Research indicates that the stability and reactivity of diazo compounds like this compound can vary significantly based on substituents attached to the cyclohexane ring. Electronic effects, such as σ-withdrawing or π-donating substituents, can alter the thermal stability and reactivity of these compounds .

Thermal Stability and Hazard Assessment

Diazo compounds generally exhibit thermal instability, which can lead to decomposition and potential hazards. The thermal stability of diazo compounds varies based on the electronic effects of substituents and charge delocalization. For most diazo compounds without additional energetic functional groups, the average enthalpy of decomposition (ΔH_D) is approximately −102 kJ mol^-1 .

Comparison of Thermal Stability

| Compound Type | T_onset (°C) | ΔH_D (kJ mol^-1) |

|---|---|---|

| Phenyl diazoacetates | 75-160 | −102 |

| Sulfonyl azides | - | −201 (average) |

| Ethyl (phenyl)diazoacetate | 60 | - |

| p-Acetamidobenzenesulfonyl azide | 100 | - |

The thermal stability of diazo compounds can be influenced by substituents. Strong σ-acceptor or π-acceptor substituents tend to stabilize the diazo group, increasing the T_onset .

Scientific Research Applications

3,6-Diazo-cyclohexane-1,6-,3,4-dioxide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Diazo-cyclohexane-1,6-,3,4-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context and application .

Comparison with Similar Compounds

Research Findings and Limitations

- Environmental Impact : Unlike chlorinated cyclohexanes (), the target compound’s nitrogen and oxygen groups may enhance biodegradability, though this remains speculative without toxicity studies .

- Reactivity : Diazo compounds () are typically light-sensitive, but the cyclohexane dioxide framework could mitigate this, favoring applications in controlled reaction environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Diazo-cyclohexane-1,6-,3,4-dioxide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with reflux-based synthesis using ethanol as a solvent and glacial acetic acid as a catalyst, following protocols for analogous triazole derivatives . Employ factorial design (e.g., 2^k designs) to systematically vary parameters such as temperature, molar ratios, and reaction time. Use response surface methodology (RSM) to identify optimal conditions and minimize byproduct formation .

Q. How should researchers design experiments to evaluate the thermal stability of this compound under varying conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (e.g., nitrogen or argon) to avoid oxidative degradation. Utilize Schlenk line techniques for air-sensitive handling . For multi-condition testing, apply a pre-experimental design to screen variables (e.g., heating rates, pressure) before full factorial analysis .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm diazo and oxide functional groups. Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, use reversed-phase HPLC with UV detection, optimizing mobile phase composition (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools enhance the synthesis and reaction mechanism analysis of this compound?

- Methodological Answer : Integrate density functional theory (DFT) calculations to predict reaction pathways and transition states. Leverage AI platforms like COMSOL Multiphysics for simulating reaction kinetics under varying physicochemical conditions. Train neural networks on existing synthetic datasets to predict optimal catalysts or solvents, accelerating discovery .

Q. What methodologies are recommended for resolving contradictory data in the catalytic activity studies of this compound?

- Methodological Answer : Apply statistical hypothesis testing (e.g., ANOVA) to identify significant variables contributing to discrepancies. Cross-validate results using orthogonal analytical methods (e.g., comparing GC-MS and HPLC data). Design follow-up experiments with controlled replication to isolate confounding factors, such as trace moisture or impurities .

Q. How can orthogonal experimental design be applied to optimize multi-variable processes in the large-scale synthesis of this compound?

- Methodological Answer : Use Taguchi or Plackett-Burman designs to screen critical factors (e.g., mixing efficiency, solvent purity, and catalyst loading). Combine with central composite design (CCD) for non-linear optimization. Validate scalability in pilot-scale reactors with real-time process analytical technology (PAT) for monitoring intermediate formation .

Q. What advanced reactor configurations are suitable for studying the decomposition kinetics of this compound under controlled environments?

- Methodological Answer : Employ microfluidic reactors for high-precision kinetic studies under isothermal conditions. Use continuous-flow systems with in-line FTIR spectroscopy to monitor decomposition intermediates. For gas-phase analysis, integrate mass spectrometry with membrane inlet systems .

Key Considerations for Advanced Studies

- Reactor Design : Reference CRDC subclass RDF2050112 for reaction fundamentals and reactor configurations, emphasizing safety protocols for exothermic diazo reactions .

- Data Contradiction : Use inferential statistics (e.g., t-tests with Bonferroni correction) to address outliers in catalytic studies .

- Green Chemistry : Explore solvent-free or bio-based catalytic systems to align with sustainable synthesis trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.